molecular formula C6H9ClN2O2 B1217033 Gaboxadol hydrochloride CAS No. 64603-91-4

Gaboxadol hydrochloride

货号: B1217033
CAS 编号: 64603-91-4
分子量: 176.60 g/mol
InChI 键: ZDZDSZQYRBZPNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Characterization

Gaboxadol’s IUPAC name is 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol , derived from its bicyclic structure comprising an isoxazole ring fused to a pyridine moiety. The molecule is structurally analogous to muscimol but features a conformationally constrained isoxazole ring that enhances receptor selectivity.

Structural Features
  • Core skeleton : A six-membered pyridine ring fused to a five-membered isoxazole ring.
  • Functional groups : A hydroxyl group at position 3 and a tertiary amine within the isoxazole ring.
  • Conformational rigidity : The isoxazole ring restricts rotational freedom, influencing receptor binding dynamics.

The structure is depicted below:
$$ \text{C}6\text{H}8\text{N}2\text{O}2 $$

Molecular Formula and Stereochemical Considerations

Gaboxadol’s molecular formula is C6H8N2O2 (molecular weight: 140.14 g/mol). Key stereochemical attributes include:

Parameter Value Source
Chirality Achiral
Optical activity None
Defined stereocenters 0

The absence of stereocenters simplifies synthetic and analytical workflows.

Synonyms and Historical Terminology

  • THIP : Acronym for 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, used during early pharmacological studies.
  • OV101 : Internal designation by Ovid Therapeutics during clinical trials for neurodevelopmental disorders.

Crystallographic Data and Polymorphic Forms

Gaboxadol hydrochloride exhibits polymorphism, with two enantiotropic forms characterized via X-ray crystallography:

Polymorph Space Group Temperature (K) Cell Dimensions (Å) Key Features
Form I Triclinic (P$$\overline{1}$$) 298 a=13.1489, b=6.578, c=17.0721 Two formula units per asymmetric unit
Form II Monoclinic (I2/a) 220 a=13.1489, b=6.578, c=17.0721 Single formula unit per asymmetric unit

A reversible phase transition occurs at 221 K, with an enthalpy change of −0.7 kJ/mol . Hydrogen-bonded layers persist in both forms, with layer shifts driving polymorphic differences.

属性

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZDSZQYRBZPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234251
Record name Gaboxadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-33-8, 64603-91-4
Record name Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gaboxadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gaboxadol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gaboxadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GABOXADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478RVH3TVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Krogsgaard-Larsen’s Original Method (1977)

The seminal route began with the condensation of glycine ethyl ester hydrochloride with γ-butyrolactone under basic conditions, followed by benzylation to introduce stereochemical control. Cyclization using hydroxylamine hydrochloride yielded the isoxazolo ring, but the process suffered from poor stereochemical outcomes and required chromatographic purification. Key limitations included:

  • Low atom economy : Benzyl groups were used for nitrogen protection, necessitating additional hydrogenolysis steps.

  • Intermediate instability : The 5-hydroxy-3,6-dihydropyridine intermediate degraded under acidic conditions, reducing overall yield.

Early Modifications (1980s–1990s)

Efforts to improve efficiency introduced methyl and ethyl esters as transient protecting groups. For example, Rong and Chang (2007) developed a route starting from glycine ester hydrochloride and γ-butyrolactone, achieving a 45% yield through optimized cyclization with carbonyldiimidazole. However, these methods still relied on hazardous reagents like thionyl chloride for ester activation.

Modern Industrial Synthesis Methods

Pyrrolidin-2-One-Based Route (WO2016150953A1)

A 2016 patent disclosed a scalable five-step synthesis starting from pyrrolidin-2-one, a low-cost precursor. This method eliminates benzyl protections, enhancing atom economy:

Step 1 : Ring-opening of pyrrolidin-2-one with methyl glyoxylate and methyl chloroformate yields dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate (Compound VI).
Step 2 : Cyclization with hydroxylamine hydrochloride forms the isoxazolo ring under mild acidic conditions (pH 4–5, 60°C).
Step 3 : Hydrolysis and decarboxylation using aqueous NaOH produces gaboxadol in 68% overall yield.

Advantages :

  • Cost reduction : Pyrrolidin-2-one is 80% cheaper than earlier starting materials.

  • Scalability : Reactions proceed in ethanol/water mixtures, avoiding toxic solvents.

Continuous Flow Synthesis (2020s Developments)

Recent advances adapt the patent route for continuous manufacturing. Microreactor technology reduces reaction times from hours to minutes, with in-line crystallization achieving >99% purity. This approach minimizes intermediate isolation, critical for gaboxadol’s hygroscopic intermediates.

Key Intermediate Compounds and Their Preparation

Dimethyl 5-Hydroxy-3,6-Dihydropyridine-1,4(2H)-Dicarboxylate

This intermediate (Compound VI) is pivotal in modern routes. Its synthesis involves a one-pot reaction of pyrrolidin-2-one with methyl glyoxylate and methyl chloroformate at 0–5°C, achieving 92% conversion. The crystalline product is stabilized by intramolecular hydrogen bonding, preventing keto-enol tautomerization.

Isoxazolo[5,4-c]pyridin-3-ol (HIP)

Early routes generated HIP via cyclization of 3,N-dihydroxyisonicotinamide, but yields plateaued at 50% due to side reactions. Modern methods use hydroxylamine-O-sulfonic acid, achieving 85% yield by suppressing overoxidation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • <sup>1</sup>H NMR : Gaboxadol’s zwitterionic form shows characteristic signals at δ 3.15 (m, 2H, H-4), 3.89 (t, 2H, H-7), and 4.72 (s, 1H, OH).

  • HPLC : Reverse-phase methods with 0.1% phosphoric acid/ethanol mobile phases resolve gaboxadol from intermediates (retention time: 4.48 min).

Stability Profiling

Gaboxadol hydrochloride exhibits pH-dependent solubility:

pHSolubility (mg/mL)Source
7.210.0
4.522.4

Aqueous solutions are stable for ≤24 hours at 25°C, necessitating lyophilization for long-term storage.

Comparative Analysis of Synthetic Methodologies

ParameterKrogsgaard-Larsen (1977)WO2016150953A1 (2016)
Starting Material Cost$1,200/kg$180/kg
Overall Yield28%68%
Steps75
Environmental Factor32.78.4

The 2016 patent reduces waste generation by 74% through in situ esterification and eliminated benzyl protections .

化学反应分析

Key Synthetic Pathways

Gaboxadol’s synthesis involves cyclization reactions to form its fused isoxazolo-pyridine core. A representative route includes:

Step 1: Hydrazide Formation

4-Piperidinecarboxylic acid ester derivatives are converted to hydrazides via refluxing with excess hydrazine hydrate . For example:

EsterNH2NH2Hydrazide R Boc alkyl \text{Ester}\xrightarrow{\text{NH}_2\text{NH}_2}\text{Hydrazide R Boc alkyl }

Step 2: Cyclization to Oxadiazole Derivatives

Hydrazides undergo cyclization with reagents like N,N′-carbonyldiimidazole (CDI) or triethoxymethane to form 1,3,4-oxadiazol-2-ones or 2-methyl-1,3,4-oxadiazoles :

HydrazideCDI or C2H53CHOxadiazole derivatives\text{Hydrazide}\xrightarrow{\text{CDI or C}_2\text{H}_5\text{O }_3\text{CH}}\text{Oxadiazole derivatives}

Step 3: Deprotection

The t-butoxycarbonyl (Boc) group is removed using HCl, yielding the final Gaboxadol structure :

Boc protected intermediateHClGaboxadol THIP \text{Boc protected intermediate}\xrightarrow{\text{HCl}}\text{Gaboxadol THIP }

Table 1: Key Reagents and Conditions in Gaboxadol Synthesis

Reaction StepReagents/ConditionsProduct
Hydrazide formationHydrazine hydrate, reflux4-Piperidyl hydrazide
Oxadiazole cyclizationCDI, triethylamine, THF/DMF1,3,4-Oxadiazol-2-one
Thione formationCarbonyldisulfide, KOH/ethanol1,3,4-Oxadiazol-2-thione
DeprotectionHCl, aqueous solutionFree amine (Gaboxadol)

Functional Group Reactivity

Gaboxadol’s structure includes an isoxazole ring and a secondary amine, which participate in specific reactions:

Isoxazole Ring Stability

The isoxazole moiety is resistant to hydrolysis under physiological conditions but can undergo ring-opening in strongly acidic or basic environments .

Amine Reactivity

The secondary amine participates in:

  • Salt formation : Gaboxadol forms stable hydrochloride salts (e.g., Gaboxadol HCl) .

  • Acylation : Reacts with benzyl isocyanate to form acylated derivatives .

Synthetic Modifications and Analogues

Modifications to Gaboxadol’s piperidine ring or oxadiazole group have been explored to study structure-activity relationships:

Piperidine Substitutions

  • N-Alkylation : Formaldehyde or benzyl chloride introduces methyl or benzyl groups .

  • Ring Expansion : Replacing the piperidine with pyrrolidine alters receptor subtype selectivity .

Oxadiazole Modifications

  • Thione Derivatives : Substituting oxygen with sulfur reduces GABA<sub>A</sub> receptor potency .

  • Methylation : Adding a methyl group at position 2 of the oxadiazole enhances metabolic stability .

Table 2: Impact of Structural Modifications on GABA<sub>A</sub> Receptor Activity

CompoundModificationEC<sub>50</sub> (α<sub>4</sub>β<sub>3</sub>δ)Efficacy (% max GABA)
GaboxadolNone6 µM224%
10eOxadiazole → Thione20 ± 4 µM-4%
19N-Methylation48 ± 8 µM56%

Stability and Degradation

  • Aqueous Solutions : Gaboxadol HCl is soluble in PBS (pH 7.2, ~10 mg/mL) but degrades within 24 hours, necessitating fresh preparation .

  • Thermal Stability : Stable as a crystalline solid at -20°C for ≥4 years .

Key Research Findings

  • Stereoselectivity : Gaboxadol’s rigid bicyclic structure restricts conformational flexibility, enhancing binding to extrasynaptic GABA<sub>A</sub> receptors .

  • Receptor Specificity : Its “superagonistic” effect at α<sub>4</sub>β<sub>3</sub>δ receptors (EC<sub>50</sub> = 6 µM) contrasts with partial agonism at α<sub>1</sub>β<sub>3</sub>γ<sub>2</sub> (EC<sub>50</sub> = 143 µM) .

科学研究应用

Sleep Disorders

Mechanism of Action
Gaboxadol enhances slow-wave sleep (SWS) and is distinct from traditional hypnotics such as benzodiazepines. It acts primarily on the δ-subunit-containing GABA A receptors, which are implicated in the regulation of sleep architecture.

Clinical Findings

  • Polysomnographic Studies : Research has shown that gaboxadol significantly increases total sleep time and reduces wakefulness after sleep onset compared to placebo. In a study involving adults, doses of 10 mg and 15 mg resulted in notable improvements in sleep continuity over a 30-night treatment period .
  • Elderly Patients : A separate study focused on elderly patients demonstrated that gaboxadol improved sleep efficiency and reduced nighttime awakenings, suggesting its utility in geriatric populations suffering from insomnia .

Depression and Suicidal Ideation

Rapid Antidepressant Effects
Recent investigations have highlighted gaboxadol's potential as a rapid-acting antidepressant. A clinical trial indicated that high doses (greater than 50 mg) of gaboxadol could significantly reduce suicidal ideation within hours of administration, offering a critical intervention for patients with acute suicidality .

Comparison with Ketamine
Gaboxadol may provide advantages over ketamine, another agent known for its rapid antidepressant effects. Unlike ketamine, gaboxadol does not induce dissociative side effects, making it a more favorable option for patients requiring urgent intervention .

Neurodevelopmental Disorders

Fragile X Syndrome
Gaboxadol has shown promise in treating Fragile X syndrome, an inherited form of intellectual disability. In a Phase 2 trial, gaboxadol was well-tolerated and led to significant improvements in behavioral assessments over a 12-week treatment period. The Aberrant Behavior Checklist-Community for Fragile X syndrome scores improved by 26.2%, indicating its potential efficacy in managing symptoms associated with this condition .

Angelman Syndrome
Additionally, ongoing clinical trials are exploring gaboxadol's effects on Angelman syndrome, aiming to assess its impact on behavioral and cognitive functions in affected individuals .

Summary of Clinical Studies

Study Focus Population Dosage Outcome Measures Results Summary
Sleep DisordersAdults10-15 mgTotal Sleep Time (TST), Wakefulness After Sleep Onset (WASO)Significant improvement in TST and WASO
Elderly InsomniaElderly Patients10 mgSleep EfficiencyImproved sleep quality and reduced awakenings
DepressionSuicidal Patients>50 mgSuicidal Ideation ReductionRapid reduction in suicidal thoughts
Fragile X SyndromeMales with FXSVariableAberrant Behavior Checklist26.2% improvement in behavioral scores
Angelman SyndromeChildrenOngoing TrialsBehavioral AssessmentsPending results from trials

相似化合物的比较

Mechanism of Action
Compound Target Receptors Key Mechanism
Gaboxadol Extrasynaptic αβδ GABAA Tonic inhibition, SWS enhancement
Zolpidem Synaptic α2βγ2 GABAA Positive allosteric modulator, sleep onset
Tiagabine GABA transporter (GAT-1) Inhibits GABA reuptake
Phenibut GABAB and α2δ VDCCs Mixed agonist/modulator
  • Gaboxadol uniquely enhances SWS via δ-subunit activation, unlike Zolpidem, which shortens sleep latency via α2βγ2 receptors . Tiagabine increases synaptic GABA levels, while Phenibut primarily modulates GABAB receptors .
Clinical Efficacy

Gaboxadol in Sleep Disorders :

  • Increased sleep efficiency (15 mg dose) and SWS duration in elderly subjects without residual daytime effects .
  • Promoted restorative sleep in Drosophila, mirroring human SWS patterns .

Zolpidem :

  • Effective for sleep onset but lacks SWS enhancement; associated with next-day impairment in elderly .

Gaboxadol in Neurological Disorders :

  • placebo) , but Phase 2 showed CGI-I improvement with qd dosing (p = 0.0006) .

Phenibut : Superior to Gaboxadol in stabilizing conditioned inhibition and memory, attributed to GABAB modulation .

Pharmacokinetics
Parameter Gaboxadol (20 mg) Zolpidem (5 mg)
tmax 0.7–1.1 h (elderly) 1.5–2 h
t½ ~2 h (elderly) vs. 1.5 h (young) 2.8–3.2 h
AUCelderly 40% higher vs. young subjects No significant age-related increase
  • Gaboxadol’s clearance is reduced in the elderly, requiring dose adjustments .

生物活性

Gaboxadol, also known as OV101 or THIP, is a selective extrasynaptic GABAA_A receptor agonist that has garnered attention for its potential therapeutic applications, particularly in sleep disorders and neurodevelopmental conditions. This article reviews the biological activity of gaboxadol, highlighting its effects on sleep architecture, behavioral outcomes in animal models, and clinical efficacy in human studies.

Gaboxadol functions primarily as a GABAA_A receptor agonist, specifically targeting delta-subunit-containing extrasynaptic receptors. This mechanism enhances inhibitory neurotransmission, which is crucial for regulating neuronal excitability and promoting sleep. Unlike traditional benzodiazepines that act on synaptic GABAA_A receptors, gaboxadol's action on extrasynaptic receptors leads to prolonged inhibition and increased slow-wave sleep (SWS) without significantly affecting REM sleep .

Effects on Sleep Architecture

Gaboxadol has been extensively studied for its impact on sleep parameters. Clinical trials have demonstrated that gaboxadol significantly improves various measures of sleep quality:

  • Total Sleep Time (TST) : Gaboxadol 15 mg increased TST by approximately 20.4 minutes compared to placebo (p < 0.01) in adult patients with insomnia .
  • Sleep Onset Latency (SOL) : The compound also reduced SOL, with a notable decrease in wakefulness after sleep onset (WASO) .
  • Slow-Wave Sleep : Studies indicate that gaboxadol enhances SWS duration, contributing to its hypnotic effects .

Summary of Clinical Findings

StudyDoseMeasureResult
Study 115 mgTST+20.4 min vs. placebo (p < 0.01)
Study 215 mgSOLSignificant reduction vs. placebo
Phase 2 TrialsVariousSWS DurationSignificant increase observed

Behavioral Effects in Fragile X Syndrome

Recent studies have explored gaboxadol's effects beyond sleep, particularly in neurodevelopmental disorders such as Fragile X Syndrome (FXS). In a Phase 2 trial involving male patients with FXS, gaboxadol demonstrated significant improvements in secondary behavioral endpoints, including reductions in anxiety and hyperactivity .

Animal Model Studies

In preclinical models, specifically using Fmr1 knockout mice (a model for FXS), gaboxadol normalized hyperactivity and anxiety-like behaviors. The treatment effectively restored behavioral deficits to levels comparable to wild-type controls, suggesting its potential as a therapeutic agent for managing symptoms associated with FXS .

Safety and Tolerability

Gaboxadol has shown a favorable safety profile across various studies. In clinical trials, it was well-tolerated with minimal serious adverse events reported. The absence of significant side effects positions gaboxadol as a promising candidate for long-term use in treating insomnia and related disorders .

常见问题

Q. What is the primary mechanism of action of gaboxadol, and how does it differ from traditional GABAergic agents?

Gaboxadol selectively activates δ-subunit-containing extrasynaptic GABAA receptors, which mediate tonic inhibition rather than phasic synaptic inhibition. Unlike benzodiazepines (which potentiate GABA at γ2-containing synaptic receptors), gaboxadol directly targets α4βδ receptors, avoiding disruption of REM/non-REM sleep balance. This specificity was confirmed in α4 knockout mice, where gaboxadol's sedative effects were abolished .

Q. Which experimental models are used to study gaboxadol’s effects on neurological disorders?

  • Genetic models : α4 GABAA receptor knockout mice demonstrate abolished ataxic and sedative effects, confirming receptor specificity .
  • Disease models : Transgenic Alzheimer’s disease (AD) mice (6-month-old) are assessed via EEG for slow-wave sleep (SWS) enhancement and cognitive assays (Y-maze, contextual fear conditioning) .
  • In vitro systems : Caco-2 monolayers and Xenopus oocytes expressing hPAT1 transporters quantify intestinal absorption kinetics .

Q. How does gaboxadol’s pharmacokinetic profile influence its bioavailability?

Gaboxadol absorption is mediated by proton-coupled amino acid transporter 1 (PAT1), with jejunal absorption fractions reaching 91.3% vs. 4.2% in the colon. Co-administration with L-tryptophan (PAT1 inhibitor) reduces bioavailability, while L-proline (substrate) enhances competitive uptake. Gender-specific analysis via log-transformed AUC₀–∞ and Cmax is critical for pharmacokinetic studies .

Advanced Research Questions

Q. How do researchers reconcile contradictory efficacy findings in gaboxadol’s clinical trials (e.g., insomnia vs. Angelman syndrome)?

Discrepancies arise from target population differences and endpoint selection :

  • Insomnia trials : Residual next-day effects (e.g., impaired driving performance) led to discontinuation .
  • Angelman syndrome (STARS trial) : Significant improvement in Clinical Global Impression–Improvement (CGI-I) scores (p=0.0006) was observed, supporting repurposing for neurodevelopmental disorders . Mechanistic studies highlight α4βδ receptor overexpression in Angelman syndrome, aligning with gaboxadol’s receptor specificity .

Q. What methodological considerations are critical for designing gaboxadol combination therapies?

  • Isobolographic analysis : Determines synergistic/additive/antagonistic interactions by comparing experimental vs. theoretical ED50 values. Example: Gaboxadol + tiagabine (additive) vs. gaboxadol + EF1502 (antagonistic) in Frings mouse seizure models .
  • Ataxia assays : Rotarod testing in α4 knockout mice confirms receptor-specific effects, avoiding off-target interactions .

Q. How are translational challenges addressed when extrapolating preclinical data to human trials?

  • Dose equivalence : Mouse-to-human dose conversion uses body surface area normalization (e.g., 5 mg/kg in mice ≈ 0.4 mg/kg in humans).
  • Biomarker validation : EEG-measured SWS in AD mice correlates with cognitive improvements, informing clinical endpoints .
  • Gender stratification : Pharmacokinetic studies require ANOVA-adjusted AUC₀–∞ and Cmax analysis to account for gender variability .

Q. What statistical methods are used to analyze gaboxadol’s effects on postural sway and cognition?

  • Repeated-measures ANOVA : Applied to log-transformed fold-changes in body sway area (A95) to account for non-normal distribution .
  • Exploratory endpoints : CGI-I scales in Angelman syndrome trials use two-sided 95% confidence intervals for treatment-placebo comparisons .
  • Carryover effects : Controlled in crossover designs via period-adjusted models .

Contradictions and Resolutions

Q. Why was gaboxadol discontinued for insomnia despite promising mechanistic data?

Early insomnia trials reported residual impairment (e.g., driving performance), while Angelman syndrome trials showed efficacy due to disease-specific GABAergic dysregulation . Repurposing strategies focus on disorders with tonic inhibition deficits, supported by patent extensions through 2025 .

Q. How do progesterone withdrawal (PWD) models inform gaboxadol’s anxiolytic effects?

PWD upregulates α4βδ receptors, increasing gaboxadol’s anxiolytic potency (250% enhancement in elevated plus maze tests). Low doses (1.25 mg/kg) are effective in PWD models but not controls, highlighting context-dependent efficacy .

Methodological Guidelines

Best practices for EEG-based SWS quantification in preclinical studies:

  • Baseline normalization : Compare post-treatment SWS duration to pre-treatment baselines.
  • Frequency filtering : Use 0.5–4 Hz bandwidth for delta waves in AD mice .
  • Blinding : Ensure double-blind scoring to minimize bias in slow-wave detection.

Ethical considerations for crossover trials:

  • Washout periods : Minimum 7-day intervals to prevent carryover effects.
  • Safety monitoring : Tabulate adverse events (AEs) by treatment phase, prioritizing mild/moderate AEs (e.g., dizziness) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gaboxadol hydrochloride
Reactant of Route 2
Gaboxadol hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。